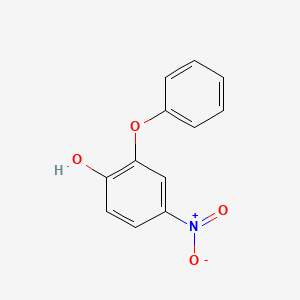

4-Nitro-2-phenoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZCVJQSXDYRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70995-08-3 | |

| Record name | 4-Nitro-2-phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070995083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-5-nitro-diphenylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-2-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT97V976KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodologies

Classical and Modern Synthesis Pathways

The synthesis of the phenoxyphenol core is accessible through several routes, each with distinct advantages concerning starting material availability, reaction conditions, and regioselectivity. The presence of a nitro group, a strong electron-withdrawing group, is crucial as it activates the aromatic ring, facilitating certain reaction types. scranton.edumasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a fundamental process for forming the diaryl ether linkage in 4-Nitro-2-phenoxyphenol. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. scranton.edumasterorganicchemistry.com

Condensation reactions involving the formation of the diaryl ether bond are a cornerstone of phenoxyphenol synthesis. These reactions typically involve the coupling of a phenol (B47542) with an activated aryl halide. In the gas phase at elevated temperatures (up to 850 K), phenoxy radicals have been shown to condense, yielding products like 2-phenoxyphenol (B1197348) and dibenzofuran. cmu.edu However, in laboratory and industrial synthesis, solution-phase reactions are standard. An example is the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline, where 5-chloro-2-nitroaniline (B48662) is condensed with resorcinol (B1680541) in the presence of a base like sodium hydride. encyclopedia.pub

Displacement reactions are a specific and widely used form of SNAr for creating the phenoxyphenol scaffold. In this approach, a phenoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from a nitro-activated aromatic ring. masterorganicchemistry.com The synthesis of 4-aryloxyphenols can be achieved by reacting a phenol with an activated fluoro-aromatic compound, such as 4-fluorobenzaldehyde, in the presence of potassium carbonate. walisongo.ac.id The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) via the displacement of a fluorine atom from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene by resorcinol further illustrates this strategy, although it requires high temperatures (130 °C). mdpi.com

The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a classical and effective method for synthesizing phenols. nii.ac.jp This strategy is particularly useful for producing aryloxy phenols when the corresponding aryloxy aniline (B41778) is readily available. encyclopedia.pub

The process involves treating an aryloxy aniline with a diazotizing agent, typically a mixture of sodium nitrite (B80452) and a strong acid, to form a diazonium salt. google.com This intermediate is often unstable and is subsequently hydrolyzed by heating in an aqueous acidic solution to yield the desired phenol. google.compitt.edu A notable improvement on this classical method involves using a two-phase system of cyclopentyl methyl ether (CPME) and water, which allows for the rapid and high-yield hydrolysis of the diazonium salt derived from 3-(4-nitrophenoxy)aniline to produce 3-(4-nitrophenoxy)phenol. encyclopedia.pubresearchgate.net This method avoids the formation of tar-like byproducts often seen in traditional protocols. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 3-(4-nitrophenoxy)aniline | 1) NaNO₂, H₂SO₄; 2) H₂O, CPME | 3-(4-nitrophenoxy)phenol | 96% | researchgate.net |

| 4-chloro-4'-aminodiphenyl ether | 1) NaNO₂, HCl; 2) H₂SO₄, xylene, 120°C | 4-chloro-4'-hydroxydiphenyl ether | Not specified | google.com |

| Aryl Diazonium Salt | Cu₂O, Cu(NO₃)₂ (large excess) | Aryl Phenol | High | pitt.edu |

This table presents examples of phenol synthesis via diazonium salt hydrolysis.

The Ullmann reaction, and more broadly Ullmann-type condensations, are copper-catalyzed reactions that are indispensable for forming carbon-oxygen bonds in diaryl ethers. organic-chemistry.orgnih.gov The "Ullmann-type" ether synthesis involves the coupling of an aryl halide with a phenol (or its corresponding phenoxide) in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgmdpi.com

This method has been used to prepare precursors for Nimesulide, a key derivative of this compound. For instance, 3-nitrodiphenylether can be synthesized via an Ullmann condensation between 3-nitrobromobenzene and phenol using reagents like sodium hydride, cuprous bromide, and a phase-transfer catalyst in anisole. google.com Another variation involves heating 3-nitrophenol (B1666305) with bromobenzene, potassium carbonate, and cuprous bromide. google.com The reaction mechanism is believed to involve a catalytic cycle with copper in various oxidation states, facilitating the coupling of the nucleophile and the aryl halide. organic-chemistry.orgmdpi.com

| Aryl Halide | Phenol Component | Catalyst/Base/Solvent | Temperature | Product | Reference |

| 3-nitrobromobenzene | Phenol | CuBr, NaH / Anisole | 150 °C | 3-nitrodiphenylether | google.com |

| Bromobenzene | 3-nitrophenol | CuBr, K₂CO₃ / Bromobenzene | 150 °C | 3-nitrodiphenylether | google.com |

| Aryl Halide | Phenoxide | Copper (various forms) | Elevated | Aryl Ether | organic-chemistry.org |

This table summarizes typical conditions for Ullmann-type ether synthesis to form phenoxyphenol precursors.

Nucleophilic Aromatic Substitution Strategies

Synthesis of Related Structural Analogues and Derivatives

The synthetic methodologies described are versatile and have been applied to produce a wide range of structural analogues and derivatives of this compound. These compounds are often intermediates for pharmaceuticals or other functional materials. encyclopedia.pubdtic.mil

For example, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, an analogue of Nimesulide, was synthesized from its corresponding methoxy (B1213986) derivative via demethylation using boron tribromide (BBr₃). encyclopedia.pubmdpi.com The synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline was accomplished through a nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and resorcinol. encyclopedia.pubmdpi.com Furthermore, a biocatalytic approach has been demonstrated for the production of 2-amino-5-phenoxyphenol (B14665011) from 4-nitrobiphenyl (B1678912) ether using enzymes from Pseudomonas pseudoalcaligens, highlighting a green chemistry alternative for generating related structures. dtic.mil

| Analogue/Derivative | Precursors | Key Reaction Type | Reference |

| N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | N-(2-(3-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide | Demethylation | encyclopedia.pubmdpi.com |

| 5-(3-hydroxyphenoxy)-2-nitroaniline | 5-chloro-2-nitroaniline, Resorcinol | Nucleophilic Aromatic Substitution | encyclopedia.pubmdpi.com |

| 3-(4-nitrophenoxy)phenol | 3-(4-nitrophenoxy)aniline | Diazonium Salt Hydrolysis | encyclopedia.pubresearchgate.net |

| 2-amino-5-phenoxyphenol | 4-nitrobiphenyl ether | Enzymatic Reduction/Rearrangement | dtic.mil |

| N-(4-amino-2-phenoxyphenyl)benzenesulfonamide | N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide | Nitro Group Reduction (Sn/HCl) | scholarsresearchlibrary.com |

This table showcases the synthesis of various structural analogues related to this compound.

Derivatization of Phenolic and Nitro Aromatic Precursors

The construction of the core 2-phenoxyphenol structure is often accomplished via nucleophilic aromatic substitution (SNAr), most notably through Ullmann-type condensations. The specific placement of the nitro group is dictated by the choice of starting materials.

The synthesis generally involves the coupling of a phenolic precursor with a nitro-substituted aromatic precursor. For instance, the reaction of a phenol with an activated nitro-aromatic halide is a common approach. In one such pathway, hydroquinone (B1673460) can be reacted with an electron-deficient nitroaromatic compound like 4-fluoronitrobenzene in the presence of a base to form a diaryl ether. nih.gov The electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic attack by the phenoxide ion.

Alternatively, the synthesis can commence from precursors where the nitro group is already present on one of the aromatic rings. A classic example illustrative of this strategy is the preparation of a similar compound, p-nitrophenyl phenyl ether, from the reaction of 4-chloronitrobenzene with phenol. wikipedia.org This type of reaction typically requires a copper catalyst and elevated temperatures to proceed efficiently. wikipedia.org Patents related to the synthesis of Nimesulide, a molecule for which this compound is a known impurity or degradation product, describe the reaction of 3-nitrobromobenzene with phenol in the presence of cuprous bromide, which forms a 3-nitrodiphenylether intermediate. google.comchemicalbook.com

Another strategy involves the direct nitration of a pre-formed phenoxyphenol molecule. However, this method can suffer from a lack of regioselectivity due to the activating nature of the phenolic hydroxyl group, which directs electrophiles to both ortho and para positions. nih.gov More controlled nitration can be achieved using milder reagents, such as metal nitrates like copper(II) nitrate (B79036) or calcium nitrate under specific conditions. researchgate.netorientjchem.org Microwave-assisted synthesis using calcium nitrate and acetic acid has been reported as a rapid method for the nitration of phenol. orientjchem.org

The following table summarizes key precursor derivatization strategies.

| Precursor 1 (Phenolic) | Precursor 2 (Nitro Aromatic) | Reaction Type | Key Conditions | Resulting Intermediate/Product |

| Phenol | 4-Chloronitrobenzene | Ullmann Ether Synthesis | Copper catalyst, base (KOH), high temperature | p-Nitrophenyl phenyl ether wikipedia.org |

| Phenol | 3-Nitrobromobenzene | Ullmann Condensation | Cuprous bromide (CuBr), TDA-1, 150 °C | 3-Nitrodiphenylether google.com |

| Hydroquinone | 4-Fluoronitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | Base (NaOH), DMSO/H₂O, 50 °C | 4-(4-Nitrophenoxy)phenol nih.gov |

| 2-Phenoxyphenol | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Acidic conditions | Mixture of nitrated isomers |

| Phenol | Calcium Nitrate / Acetic Acid | Microwave-Assisted Nitration | Microwave irradiation | p-Nitrophenol orientjchem.org |

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a critical aspect of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, FGI is employed to introduce the required hydroxyl and nitro groups onto a pre-existing diaryl ether backbone or to modify them in subsequent steps.

Reduction of the Nitro Group: A prominent FGI reaction is the reduction of the nitro group to an amine. The nitro group of this compound or related nitro-diaryl ethers can be converted to a primary amine (e.g., 4-Amino-2-phenoxyphenol) using various reducing agents. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. nih.govvanderbilt.edu Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective. vanderbilt.eduscholarsresearchlibrary.com This transformation is a key step in the synthesis of Nimesulide derivatives and other analogues. scholarsresearchlibrary.com

Conversion of Amino Groups to Hydroxyl Groups: The synthesis of this compound can proceed from its amino analogue, 4-nitro-2-phenoxyaniline (B44701). scholarsresearchlibrary.com A standard method for converting an aromatic amine to a phenol is through the formation of a diazonium salt, followed by hydrolysis. The amine is treated with a nitrite source, such as sodium nitrite, in a strong acid like hydrochloric or sulfuric acid at low temperatures to generate the diazonium salt. google.com Subsequent heating of the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding phenol. google.com

Interconversion of Other Functional Groups: The phenolic hydroxyl group itself can be derived from a methoxy group. Demethylation of a corresponding methoxy-substituted diaryl ether using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) can yield the target phenol. encyclopedia.pub This approach is valuable when the methoxy precursor is more readily synthesized or when the hydroxyl group requires protection during earlier synthetic stages. encyclopedia.pub

Key functional group interconversion strategies are outlined in the table below.

| Starting Functional Group | Target Functional Group | Reagent(s) | Reaction Type | Notes |

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C or Sn/HCl | Reduction | A common step in synthesizing related amino compounds. nih.govscholarsresearchlibrary.com |

| Amine (-NH₂) | Phenol (-OH) | 1. NaNO₂/HCl; 2. H₂O, Heat | Diazotization followed by Hydrolysis | Allows for the synthesis from an aniline precursor. google.com |

| Methoxy (-OCH₃) | Phenol (-OH) | BBr₃ or HBr | Demethylation / Dealkylation | Useful for deprotection or late-stage introduction of the hydroxyl group. encyclopedia.pub |

| Phenol (-OH) | Sulfonamide (-NHSO₂CH₃) | (via -NH₂) | (via amine) Mesylation | The amino analogue is an intermediate for Nimesulide synthesis. google.com |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, offering pathways that are more efficient and selective. The primary catalytic applications are in the formation of the diaryl ether bond and in functional group interconversions.

Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann reaction is a classic and widely used method for constructing diaryl ether linkages. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgbyjus.com In the synthesis of precursors to this compound, a copper catalyst, either as copper metal powder or a copper(I) salt like cuprous bromide (CuBr) or iodide (CuI), facilitates the C-O bond formation. wikipedia.orggoogle.com These reactions often require stoichiometric amounts of copper and are typically run at high temperatures (often >150 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orggoogle.com The aryl halide is generally required to be activated by an electron-withdrawing group, such as the nitro group, for the reaction to proceed effectively. wikipedia.org

Palladium- and Nickel-Catalyzed Cross-Coupling: Modern advancements in cross-coupling chemistry have provided alternatives to the harsh conditions of the traditional Ullmann reaction. Palladium- and nickel-based catalytic systems have been developed for C-O bond formation. researchgate.netlscollege.ac.in These reactions, such as the Buchwald-Hartwig amination and its ether synthesis analogues, often proceed under milder conditions and exhibit a broader substrate scope. wikipedia.org While less commonly cited for this specific molecule, these advanced catalytic methods represent a potential route for a more efficient synthesis.

Catalytic Reduction: As mentioned previously, the reduction of the nitro group is a key transformation. Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency and the clean nature of the process, which produces water as the only byproduct. Supported platinum (Pt/C) or palladium (Pd/C) catalysts are highly effective for the reduction of aromatic nitro compounds to their corresponding anilines. vanderbilt.edugoogle.com

Biocatalysis: An emerging and environmentally friendly approach involves the use of enzymes as catalysts. Enzymes from microorganisms have been shown to perform specific transformations on aromatic compounds. For example, nitroreductase enzymes can selectively reduce a nitro group to a hydroxylamino group, which can then be rearranged by a mutase to form an aminophenol. dtic.mil Enzymes from Pseudomonas pseudoalcaligens JS45 have been used to convert 4-nitrobiphenyl ether into 2-amino-5-phenoxyphenol, demonstrating the potential of biocatalytic routes for synthesizing complex substituted phenols. dtic.milnih.gov

The table below details various catalytic systems used in relevant syntheses.

| Catalytic System | Reaction Type | Substrates | Purpose |

| Copper Powder or Copper(I) Salts (e.g., CuBr, CuI) | Ullmann Condensation | Aryl Halide + Phenol | C-O bond formation to create diaryl ether. wikipedia.orggoogle.com |

| Palladium or Nickel Complexes | Cross-Coupling | Aryl Halide/Triflate + Phenol | C-O bond formation under milder conditions. researchgate.netlscollege.ac.in |

| Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | Catalytic Hydrogenation | Aromatic Nitro Compound | Reduction of nitro group to amine. nih.govgoogle.com |

| Nitroreductase / Hydroxylaminobenzene Mutase | Biotransformation | Nitroaromatic Compound | Reduction of nitro group and introduction of hydroxyl group. dtic.milnih.gov |

Reaction Mechanisms and Chemical Transformations

Photochemical Transformations and Degradation

The photochemical behavior of 4-Nitro-2-phenoxyphenol, a compound belonging to the nitrophenol class, is of significant interest due to its presence in the environment and its potential for transformation under sunlight.

In environmental settings, the photolysis of nitrophenols like this compound is influenced by various factors. These compounds exhibit strong absorption of sunlight, and their photolysis primarily occurs in an excited triplet state (T1). rsc.orgresearchgate.net The direct photolysis of nitrophenols in both gaseous and aqueous phases can lead to the formation of hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products. rsc.orgresearchgate.net

The presence of other substances in the environment can significantly impact the phototransformation process. For instance, the photolysis of 4-nitrophenol (B140041) on the surface of titanium dioxide (TiO2), a common mineral particle in the atmosphere, can serve as a model for the photochemical reactions of nitrophenols in the atmospheric particulate phase. researchgate.net In aqueous solutions, the photolysis of nitrophenols can be a source of atmospheric nitrous acid (HONO). rsc.orgresearchgate.net Specifically, 4-nitrophenol can generate HONO in aqueous solutions through intermolecular excited-state hydrogen transfer with nearby water molecules. rsc.org

Quantitative Structure-Photodegradation Relationship (QSPR) studies aim to correlate the molecular structure of a compound with its rate of photodegradation. While specific QSPR models for this compound were not found in the search results, the principles of such relationships can be inferred from the behavior of related nitrophenols.

The photochemical reactivity of nitrophenols is largely dictated by the electronic properties endowed by the nitro group and the phenolic hydroxyl group. The strong sunlight absorption by nitrophenols is a key driver for their photolysis. rsc.orgresearchgate.net The efficiency of photolysis and the formation of different products are dependent on the specific molecular structure and the environmental medium. For example, the relative positions of the nitro and hydroxyl groups can influence the intramolecular and intermolecular hydrogen bonding, which in turn affects the excited-state dynamics and reaction pathways.

The following table summarizes the key photochemical reactions of nitrophenols, which are relevant to understanding the potential photodegradation pathways of this compound.

| Reaction Type | Reactants | Major Products | Environmental Context |

| Direct Photolysis | Nitrophenols, Sunlight | Hydroxyl radicals (OH•), Nitrogen monoxide (NO) | Gas and Aqueous Phases rsc.orgresearchgate.net |

| Aqueous Photolysis | 4-Nitrophenol, Water, Sunlight | Nitrous acid (HONO) | Aqueous Solutions rsc.org |

| Heterogeneous Photolysis | 4-Nitrophenol, TiO2 particles, Visible Light | Phenolic Products | Atmospheric Particulate Phase researchgate.net |

Biotransformation and Biodegradation Pathways

The breakdown of this compound in biological systems is a critical aspect of its environmental fate and persistence. Both aerobic and anaerobic microorganisms, as well as specific enzymes, play a role in its transformation.

Microorganisms in various environments can degrade nitrophenolic compounds. The herbicide nitrofen (B51676) (2,4-dichloro-1-(4-nitrophenoxy)benzene), which shares a diphenyl ether structure with this compound, has been shown to undergo cometabolism by microorganisms in sewage. wikipedia.org Under aerobic conditions, nitrofen levels were observed to decrease by 40% over 88 days. wikipedia.org

Aerobic Degradation: Aerobic bacteria have demonstrated the ability to use nitrophenols as a source of carbon or nitrogen. researchgate.net Studies on 4-nitrophenol have shown that it can be almost completely degraded in a continuously working aerobic solid-bed reactor up to a certain load. nih.gov The degradation process can become limited by the availability of oxygen at higher concentrations of the pollutant. nih.gov

Anaerobic Degradation: Anaerobic bacteria can also transform nitroaromatic compounds. nih.gov A common pathway involves the reduction of the nitro group to nitroso and hydroxylamino intermediates, which are then converted to the corresponding amines. nih.gov For instance, Desulfovibrio spp. can utilize nitroaromatic compounds as a nitrogen source. nih.gov Batch anaerobic tests on various nitrophenols have been conducted to assess their biodegradability and inhibitory effects on methanogenic bacteria. nih.gov

The following table presents data on the anaerobic biodegradation of different nitrophenols, which can provide an indication of the potential behavior of this compound under similar conditions.

| Compound | Concentration for No Inhibition (mg/L) | Concentration for Slight Inhibition (mg/L) | Concentration for Middle Inhibition (mg/L) |

| 2-Nitrophenol (B165410) | < 24 | - | - |

| 4-Nitrophenol | < 20 | 24 | - |

| 2,6-Dinitrophenol | < 12 | 16-24 | - |

| 2,4-Dinitrophenol | < 4 | - | 8-24 |

Data from a batch anaerobic test with glucose as a co-substrate at 35°C. nih.gov

The enzymatic transformation of nitroaromatic compounds is a key step in their biodegradation. Various enzymes are involved in the initial attack on the nitro group and the subsequent breakdown of the aromatic ring.

Several enzymatic strategies for the removal or metabolism of nitro groups have been identified:

Monooxygenase-catalyzed denitrification: Some monooxygenase enzymes can add a single oxygen atom to nitrophenols, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

Dioxygenase-catalyzed denitrification: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which destabilizes the structure and leads to the spontaneous elimination of the nitro group. nih.gov

Reduction of the nitro group: The nitro group can be enzymatically reduced to a hydroxylamine (B1172632). This hydroxylamine can then undergo an enzyme-catalyzed rearrangement to form a hydroxylated compound, which can be a substrate for ring-fission reactions. nih.gov

The metabolism of the related herbicide nitrofen by the white-rot fungus Coriolus versicolor involves the initial cleavage of the ether bond to produce p-nitrophenol and 2,4-dichlorophenol (B122985). ethz.ch In the bacterium Sphingomonas wittichii RW1, the degradation of nitrofen begins with the reduction of the nitro group, followed by N-acetylation and cleavage of the diaryl ether bond. ethz.ch While bacterial degradation of diphenyl ethers often involves multicomponent dioxygenase systems, eukaryotic biodegradation is typically catalyzed by monooxygenases or peroxidases. ethz.ch

Environmental Chemistry and Atmospheric Fate

Atmospheric Occurrence and Sources

The presence of 4-Nitro-2-phenoxyphenol in the atmosphere is not due to large-scale direct emissions but rather from more discrete and diffuse pathways, including its formation from other chemical precursors already present in the environment.

Direct emissions of this compound into the environment are not well-documented from industrial processes. Its most recognized identity is as "Nimesulide Impurity G," which indicates it is a synthetic byproduct or a degradation product of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide. lgcstandards.comchemicalbook.com Consequently, its release is likely associated with the manufacturing, formulation, and disposal of this pharmaceutical, as well as through excretion after human metabolism.

Of greater significance from an atmospheric perspective is its potential for secondary formation. This process involves the chemical transformation of precursor compounds in the atmosphere. The atmospheric nitration of 2-phenoxyphenol (B1197348), the non-nitrated parent structure of the target compound, is a plausible formation pathway. researchgate.net Phenolic compounds in the atmosphere are known to undergo nitration in the presence of nitrogen oxides (NOx), which are common air pollutants. researchgate.netsdu.edu.cn This transformation can be initiated by hydroxyl radicals (•OH) during the daytime or nitrate (B79036) radicals (NO3•) at night. researchgate.net Furthermore, the precursor 2-phenoxyphenol may itself be a degradation intermediate of other widely used compounds, such as certain pesticides or the antimicrobial agent triclosan (B1682465).

Table 1: Potential Formation Pathways for this compound

| Precursor Compound | Transformation Process | Atmospheric Conditions |

|---|---|---|

| 2-Phenoxyphenol | Gas-phase nitration | Presence of NOx, •OH radicals (daytime) or NO3• radicals (nighttime) |

| 4-Phenoxyphenol (B1666991) | Photosensitized transformation | Presence of photosensitizers and nitrating agents (e.g., nitrite) |

While specific studies quantifying the contribution of this compound to secondary organic aerosol (SOA) are unavailable, the role of nitrophenols as a class in SOA formation is well-established. copernicus.orgmdpi.com SOA is formed when volatile organic compounds are oxidized in the atmosphere to create less volatile products that can condense into the particle phase. researchgate.net

The photolysis and oxidation of nitrophenols are known to generate highly oxygenated, low-volatility products that are key contributors to SOA mass. mdpi.com Given that this compound possesses a larger molecular structure than simpler nitrophenols like 4-nitrophenol (B140041), it is expected to have an inherently lower vapor pressure. This characteristic suggests that once it is formed or released into the atmosphere, it would efficiently partition to the aerosol phase, thus contributing to the formation and growth of SOA. The photolysis of nitrophenols has been shown to be a rapid process that leads to significant aerosol yields, in some cases between 18% and 24%. mdpi.com

Transport and Distribution in Environmental Media

The movement and ultimate fate of this compound in the environment are governed by how it partitions between air, water, and soil. This behavior is largely determined by its physical and chemical properties, such as its water solubility and hydrophobicity.

Specific experimental data on the partitioning coefficients for this compound are scarce. However, its behavior can be predicted using its computed properties. The octanol-water partition coefficient (Log Kow or XLogP3) is a key indicator of a chemical's hydrophobicity. For this compound, the computed XLogP3 value is 3.3. nih.gov This value indicates that the compound is moderately hydrophobic.

This hydrophobicity suggests a tendency to partition out of the water phase and into organic media. Therefore, in an aquatic environment, this compound would be expected to adsorb to suspended organic matter, sediment, and soil. The presence of the phenoxy group increases its lipophilicity (attraction to fats and oils) compared to simpler compounds like 4-nitrophenol, reinforcing its tendency to associate with organic carbon in soil and sediment rather than remaining dissolved in water. In the atmosphere, its low volatility implies it will likely exist primarily in the condensed (aerosol) phase rather than the gas phase, where it can be transported over distances before being removed via wet or dry deposition. cdc.gov

Table 2: Predicted Environmental Partitioning Behavior of this compound

| Property | Value/Prediction | Implication for Environmental Distribution |

|---|---|---|

| XLogP3 | 3.3 nih.gov | Moderately hydrophobic; prefers partitioning to organic phases over water. |

| Air | Low volatility (inferred) | Predominantly found in the aerosol phase, allowing for atmospheric transport. |

| Water | Moderate solubility (inferred) | Will partition from water to sediment and soil organic matter. nih.gov |

| Soil | Strong sorption (inferred) | Expected to bind to soil organic carbon, reducing mobility in the subsurface. |

Environmental Degradation Pathways

Once released into the environment, this compound is subject to degradation by various chemical processes, primarily driven by sunlight.

The principal degradation route for nitrophenols in the environment is photochemical degradation, which involves the breakdown of the molecule by light energy (photolysis) and reactions with photochemically generated oxidants. copernicus.orgcdc.gov

In the Atmosphere: In the gas phase, this compound is expected to react with hydroxyl (•OH) radicals during the day. researchgate.net Direct photolysis, where the molecule absorbs ultraviolet radiation and breaks apart, is also a major atmospheric sink for nitrophenols and would be a significant degradation pathway for this compound. copernicus.orgmdpi.com Some studies on nitrophenols show that photolysis can lead to the formation of nitrous acid (HONO), which itself is a source of •OH radicals in the atmosphere. copernicus.org

In Water and on Aerosols: In aqueous environments such as cloud droplets, fog, or surface waters, photochemical degradation remains a key process. The degradation of similar compounds can be accelerated by the presence of other dissolved substances that act as photosensitizers, absorbing light and transferring the energy to the target molecule. copernicus.orgacs.orgunito.it For instance, the phototransformation of 4-phenoxyphenol is known to be sensitized by 4-carboxybenzophenone. copernicus.orgacs.org The chemical environment significantly impacts degradation rates; studies on analogous compounds like 4-nitrocatechol (B145892) show that photolysis is much more efficient in organic aerosol particles than in bulk water, suggesting that the aerosol phase is a critical location for its transformation. uci.edunih.gov The presence of nitrate and nitrite (B80452) in water can also facilitate photonitration reactions under UV irradiation. researchgate.net The degradation products in the condensed phase can be complex, involving oxidation, dimerization, and the formation of oligomers. uci.edunih.gov

Microbial Degradation in Water and Soil

Information specifically detailing the microbial degradation of this compound in water and soil is limited. However, the degradation of structurally related nitrophenols has been studied, providing insights into potential biotic transformation pathways. For nitrophenols in general, biodegradation is considered a significant fate process in both soil and water. cdc.govllojibwe.org

Under aerobic conditions, the biodegradation of 4-nitrophenol in topsoil can be relatively rapid, with half-lives estimated to be between one and three days. cdc.gov In contrast, under anaerobic conditions, the degradation is slower, with a half-life of around 14 days. cdc.gov The degradation of nitrophenols is often initiated by microbial monooxygenases that catalyze the removal of the nitro group. dtic.mil For instance, some bacteria utilize 4-nitrophenol as a sole source of carbon and nitrogen, initiating degradation through the elimination of the nitrite group. dtic.mil

One of the primary biotic transformation reactions for nitroaromatic compounds is the reduction of the nitro group to an amino group. oup.com In the case of this compound, this would result in the formation of 4-amino-2-phenoxyphenol . Research on other nitroaromatic compounds supports this pathway. For example, enzymes from Pseudomonas pseudoalcaligenes JS45 have been used to convert 4-nitrobiphenyl (B1678912) ether into 2-amino-5-phenoxyphenol (B14665011), indicating that microbial systems possess the enzymatic machinery to reduce the nitro group on similar diaryl ether structures. dtic.miloup.com

The table below summarizes the microbial degradation of related nitrophenols, which can serve as a proxy for understanding the potential fate of this compound.

| Compound | Condition | Half-life | Reference |

| 4-Nitrophenol | Aerobic (Topsoil) | 1-3 days | cdc.gov |

| 4-Nitrophenol | Anaerobic (Topsoil) | ~14 days | cdc.gov |

| 2-Nitrophenol (B165410) | Aerobic | ~12 days | cdc.gov |

Impact of Environmental Factors on Degradation Kinetics

The kinetics of the degradation of this compound are expected to be influenced by various environmental factors, similar to other nitrophenolic compounds. Key factors include pH, temperature, and the presence of other organic compounds.

pH: The pH of the environment can significantly affect the rate of biodegradation. For instance, the degradation of 4-nitrophenol by Pseudomonas sp. has been shown to be optimal at a neutral pH of 7. nih.gov For some degradation processes, an alkaline pH can enhance the bioavailability of phenolic compounds, potentially increasing the degradation rate. nih.gov

Temperature: Temperature is another critical factor influencing microbial activity and, consequently, the rate of biodegradation. Studies on 4-nitrophenol have shown that degradation is optimal within a temperature range of 25–37 °C. nih.gov

Presence of Other Compounds: The presence of other organic compounds can either enhance or inhibit the degradation of nitrophenols. For example, the presence of phenol (B47542) has been shown to influence the biodegradation of p-nitrophenol by Nocardioides sp.. jebas.org Additionally, some degradation intermediates can inhibit the process. For example, benzoquinone and hydroquinone (B1673460) have been found to inhibit the degradation of p-nitrophenol by certain bacterial strains. researchgate.net

The table below outlines the optimal conditions for the degradation of the related compound 4-nitrophenol.

| Parameter | Optimal Condition | Reference |

| pH | 7.0 | nih.gov |

| Temperature | 37 °C | nih.gov |

| Concentration | 30 ppm | nih.gov |

Formation of Related Compounds in the Environment

The degradation of this compound in the environment can lead to the formation of various transformation products. The specific products formed depend on the degradation pathway, which can be influenced by biotic and abiotic factors.

A primary transformation product resulting from the microbial reduction of the nitro group is 4-amino-2-phenoxyphenol . This conversion is a common fate of nitroaromatic compounds in microbial metabolism. oup.com

In addition to the reduction of the nitro group, other transformations are possible. For instance, studies on the degradation of phenol in natural seawater under solar irradiation have shown the formation of phenoxyphenols, such as 2-phenoxyphenol and 4-phenoxyphenol. nih.gov This suggests that the ether linkage in this compound could potentially be cleaved or rearranged under certain environmental conditions.

Furthermore, the degradation of other nitrophenols can lead to a variety of intermediates. Aerobic biodegradation of 2-nitrophenol can yield catechol, beta-keto adipic acid, and nitrite. cdc.gov The degradation of 4-nitrophenol can produce 4-nitrocatechol, hydroquinone, and gamma-hydroxymuconic semialdehyde. cdc.gov Under anaerobic conditions, 2-aminophenol (B121084) and 4-aminophenol (B1666318) have been identified as products from 2-nitrophenol and 4-nitrophenol, respectively. cdc.gov While these are not direct degradation products of this compound, they illustrate the types of chemical transformations that nitrophenols can undergo in the environment.

The following table lists potential and known transformation products of this compound and related compounds.

| Original Compound | Transformation Product | Formation Pathway | Reference |

| This compound | 4-amino-2-phenoxyphenol | Microbial reduction of nitro group | |

| Phenol | 2-Phenoxyphenol | Photodegradation in seawater | nih.gov |

| Phenol | 4-Phenoxyphenol | Photodegradation in seawater | nih.gov |

| 2-Nitrophenol | Catechol | Aerobic biodegradation | cdc.gov |

| 4-Nitrophenol | 4-Nitrocatechol | Aerobic biodegradation | cdc.gov |

| 4-Nitrophenol | Hydroquinone | Aerobic biodegradation | cdc.gov |

| 2-Nitrophenol | 2-Aminophenol | Anaerobic biodegradation | cdc.gov |

| 4-Nitrophenol | 4-Aminophenol | Anaerobic biodegradation | cdc.gov |

Derivatization Chemistry and Functionalization

Strategies for Chemical Functionalization

The functionalization of 4-Nitro-2-phenoxyphenol is primarily achieved through reactions targeting its two most reactive sites: the nitro group and the phenolic hydroxyl group. These transformations convert the parent molecule into versatile intermediates for further synthesis.

The most prominent functionalization strategy involves the reduction of the nitro group to a primary amine. This reaction transforms this compound into 4-amino-2-phenoxyphenol, a key building block for more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and compatibility with other functional groups. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.commdpi.com Other established methods include the use of metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl) or iron (Fe) in acetic acid, and tin(II) chloride (SnCl2). commonorganicchemistry.comscholarsresearchlibrary.com

The phenolic hydroxyl group offers another site for derivatization. As with other phenols, this group can undergo nucleophilic reactions. Strategies such as etherification or esterification can be employed to modify the scaffold, although specific documented examples starting directly from this compound are less common than nitro reduction. These reactions would typically involve reacting the phenoxide ion (formed by deprotonation with a base) with an appropriate electrophile.

The table below summarizes the primary strategies for the chemical functionalization of this compound.

| Functional Group | Reaction Type | Typical Reagents | Product | Citation |

| Nitro Group (-NO₂) | Reduction | H₂/Pd/C; Sn/HCl; Fe/AcOH; SnCl₂ | Amino Group (-NH₂) | commonorganicchemistry.comscholarsresearchlibrary.com |

| Phenolic Hydroxyl (-OH) | Substitution | Strong bases (e.g., NaOH) followed by an electrophile | Ether or Ester derivatives |

Applications in Analytical Derivatization

The derivatization of phenolic compounds is a widely used technique in analytical chemistry to improve their chromatographic behavior and detection sensitivity. scirp.org Reagents like 4-nitrobenzoyl chloride are used to convert phenols into derivatives that are more readily detectable by HPLC-UV. scirp.org

However, the use of this compound itself as a derivatizing agent for other analytes is not extensively documented in scientific literature. Its primary role in an analytical context is as an analyte itself, specifically as a known impurity and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. The monitoring and characterization of this impurity are crucial for the quality control of pharmaceutical formulations.

While not a primary application, it is conceivable that derivatives of this compound, such as 4-amino-2-phenoxyphenol, could be further functionalized with chromophoric or fluorophoric tags. This would enable their use as markers in various analytical assays, though this remains a hypothetical application based on the general principles of analytical derivatization.

| Analytical Context | Role of this compound | Significance | Citation |

| Pharmaceutical Quality Control | Impurity of Nimesulide | Ensuring the safety and efficacy of the final drug product. | |

| Environmental Analysis | Potential Pollutant | Underivatized nitrophenols can be challenging for GC analysis due to interactions with the column. | researchgate.net |

| Hypothetical Use | Precursor to an analytical tag | The amino derivative could be functionalized for use in assays. |

Synthesis of Modified Scaffolds for Research

The derivatives of this compound, particularly its amino-substituted form, serve as versatile scaffolds for synthesizing more complex molecules for research purposes. These modified structures are investigated for potential applications in medicinal chemistry and material science.

One significant application is the synthesis of Schiff's bases. The amino group of the reduced scaffold (4-amino-2-phenoxyaniline, derived from Nimesulide) can be condensed with various substituted benzaldehydes. scholarsresearchlibrary.com This reaction creates a new series of compounds with an imine linkage, which are then evaluated for biological activities, such as anti-inflammatory properties. scholarsresearchlibrary.com

Another synthetic route involves the reaction of the amino derivative with sulfonyl chlorides. For instance, reacting 4-nitro-2-phenoxyaniline (B44701) with benzenesulfonyl chloride yields N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide. scholarsresearchlibrary.com This sulfonamide can be further modified, for example, by reducing the nitro group to an amine, which can then be used to synthesize other molecules. scholarsresearchlibrary.com

Furthermore, nitrophenoxy phenol (B47542) structures have been used as monomers in the synthesis of advanced polymers. For example, 4-(4-nitrophenoxy) phenol has been utilized in the preparation of poly(ether ether ketone amide)s, demonstrating the role of this scaffold in creating high-performance materials. researchgate.net

The table below presents examples of modified research scaffolds synthesized from this compound derivatives.

| Precursor Derivative | Reaction Type | Reactant | Synthesized Scaffold | Research Area | Citation |

| 4-Amino-2-phenoxyaniline | Condensation (Schiff's Base Formation) | Substituted Benzaldehydes | N-(4-(benzylideneamino)-2-phenoxyphenyl) derivatives | Medicinal Chemistry (Anti-inflammatory) | scholarsresearchlibrary.com |

| 4-Nitro-2-phenoxyaniline | Sulfonamide Formation | Benzenesulfonyl Chloride | N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide | Synthetic Chemistry Intermediate | scholarsresearchlibrary.com |

| 4-(4-Nitrophenoxy) phenol | Polymerization | 1,3-bis(4-fluorobenzoyl)benzene | Poly(ether ether ketone amide)s | Material Science | researchgate.net |

Advanced Applications in Materials Science and Chemical Engineering

Precursor in Polymer Synthesis

The presence of reactive functional groups in 4-Nitro-2-phenoxyphenol allows it to be incorporated into polymer backbones, imparting specific properties such as thermal stability and enhanced solubility. The nitro group can be chemically reduced to an amino group, transforming the molecule into a diamine monomer suitable for polycondensation reactions.

This compound serves as a precursor for aromatic diamines, which are fundamental building blocks for polyimide resins. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis pathway typically involves the reduction of the nitro group on the this compound derivative to form an amine. This resulting aromatic diamine, containing a flexible phenoxy ether linkage, can then be reacted with a dianhydride, such as 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA), in a two-step process. koreascience.kr First, a poly(amic acid) is formed, which is then converted into the final polyimide through chemical or thermal imidization. koreascience.kr The incorporation of the phenoxy group can improve the processability and solubility of the resulting polyimide resin without significantly compromising its thermal properties. koreascience.kr Related nitrophenyl compounds, such as N-(4-Nitro phenyl) maleimide, are also used to prepare heat-resistant polyimide polymers. ijraset.com Research has shown that nitrophenoxy compounds are key components for producing raw materials for functional plastics, including polyimide resins. encyclopedia.pub

| Monomer Type | Reaction Partner | Polymer Class | Key Properties |

| Aromatic Diamine (from this compound) | Dianhydride | Polyimide | High thermal stability, chemical resistance, improved solubility |

| N-(4-Nitro phenyl) maleimide | - (Homopolymerization) or Comonomer | Polyimide | Heat resistance |

Table 1: Synthesis of Polyimide Resins from Nitrophenol Derivatives.

In the synthesis of aromatic poly(ether ether ketone amide)s (PEEKAs), this compound and its isomers act as crucial intermediates. researchgate.net These advanced polymers are valued for their high thermal stability and good solubility in polar aprotic solvents, making them suitable for various high-performance applications. researchgate.netresearchgate.net

A typical synthesis involves using a nitrophenoxy phenol (B47542) derivative, such as 4-(4'-nitro phenoxy) phenol (NPP), which is structurally similar to this compound. researchgate.net This intermediate is reacted to form a novel aromatic diamine containing both ether and ketone linkages. researchgate.net This diamine is then polymerized with aromatic diacid chlorides, like isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC), through a low-temperature solution polymerization method. researchgate.netresearchgate.net The resulting PEEKAs exhibit high glass transition temperatures, often in the range of 252–302 °C, and form moderate to high molecular weight polymers. researchgate.net

| Diamine Precursor | Diacid Chloride | Polymer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) |

| 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene | Isophthaloyl chloride (IPC) | Poly(ether ether ketone amide) | 0.41–0.52 | 252–302 °C |

| 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene | Terephthaloyl chloride (TPC) | Poly(ether ether ketone amide) | 0.41–0.52 | 252–302 °C |

Table 2: Properties of Aromatic Poly(ether ether ketone amide)s derived from nitrophenoxy precursors. researchgate.net

Intermediate for Fine Chemicals and Specialty Organic Synthesis

This compound is a valuable intermediate in the synthesis of various specialty organic chemicals. encyclopedia.pubpharmaffiliates.comchemicalbook.com Its functional groups can be modified through a range of chemical reactions, including reduction of the nitro group and substitution on the aromatic rings, to produce a diverse array of fine chemicals.

While direct synthesis of dyes from this compound is not extensively documented, related and simpler nitrophenols are widely used as precursors in the dye industry. llojibwe.org Compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are key intermediates for manufacturing dyes and paint colorings. llojibwe.org The chromophoric nitro group (-NO2) and the auxochromic hydroxyl group (-OH) present in the this compound structure are characteristic features utilized in colorant chemistry.

The typical pathway for its use as a dye intermediate involves the reduction of the nitro group to an amino group (-NH2). This creates an aromatic amine, which can then undergo diazotization to form a diazonium salt. This reactive salt can be coupled with various aromatic compounds (couplers) to produce a wide range of azo dyes, which constitute a large and important class of commercial colorants.

The use of nitrophenol derivatives extends to the rubber industry. llojibwe.org Specifically, 2-nitrophenol is used as a starting material for the synthesis of various rubber chemicals. llojibwe.org These chemicals can function as antioxidants, antiozonants, or vulcanization accelerators, which are critical for enhancing the durability and performance of rubber products. Given its structural similarity, this compound can serve as a precursor for such specialty chemicals after appropriate chemical modifications.

In the field of photographic technology, specific chemical compounds are used in films, papers, and printing plates to control properties such as static electricity, surface tension, and friction. europa.eu These chemicals must meet stringent technical specifications, including a lack of photoactivity to avoid interference with the imaging process. europa.eu While certain phenoxy-containing compounds are relevant in photochemical research, the direct application of a photoreactive compound like this compound in imaging layers is limited. europa.euresearchgate.net Its nitro group can make it sensitive to light, which could be detrimental to the photographic process. Therefore, it is more likely to be used as a starting material for the synthesis of other, more stable, non-photoactive chemicals that are ultimately incorporated into photographic products.

Benzoxirenes and Trioxonins

The chemical compound this compound serves as a precursor in the synthesis of complex heterocyclic molecules such as benzoxirenes and trioxonins. chemicalbook.com Research into the thermal cyclisation of related phenoxides has been explored as a potential route to creating these structures. rsc.org Specifically, investigations have been conducted into the possibility of preparing tribenzo[b,e,h]trioxonins through the thermal self-condensation of potassium salts of specific phenol derivatives. rsc.org

In this context, a phenol derivative structurally similar to this compound is considered an attractive precursor for several reasons rsc.org:

The presence of a p-nitrophenol functional group is thought to prevent a "Smiles rearrangement," a type of intramolecular nucleophilic aromatic substitution, which would otherwise lead to a mixture of isomers. rsc.org

A bromo-substituent on the phenyl ring can greatly facilitate the necessary ring closure reaction. rsc.org

The nitro groups present in the final product can be readily converted into other functional groups, allowing for further chemical modification. rsc.org

However, the synthesis of these tribenzo-trioxonin rings has proven challenging. rsc.org Attempts to create these systems via the condensation of a dipotassium (B57713) salt with 2,6-dibromo-4-nitrophenol (B181593) were unsuccessful. rsc.org The anticipated reaction did not proceed as expected, highlighting the complexities involved in constructing these advanced molecular architectures. rsc.org The formation of dibenzo-p-dioxins through the pyrolysis of 2-halogenophenoxides does not appear to proceed via an intermediate benzoxirene. rsc.org

Herbicidal and Pesticidal Intermediate Applications (Chemical Aspect)

This compound is a member of the nitrophenyl ether family, a class of organic compounds well-known for its herbicidal properties. wikipedia.orgwikipedia.org Its chemical structure makes it a valuable intermediate for the synthesis of more complex agrochemicals. researchgate.net The core structure, featuring two phenyl rings linked by an ether oxygen and substituted with a nitro group, is a common motif in potent herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgwikipedia.org

The chemical utility of this compound and related compounds lies in their function as building blocks for creating these larger, more active molecules. The synthesis of diphenyl ether herbicides often involves key chemical transformations for which this compound is well-suited. A common synthetic route is the Ullmann condensation, which creates the characteristic diphenyl ether bond. wikipedia.org For example, the synthesis of the herbicide Bifenox involves the reaction between the potassium salt of 2,4-dichlorophenol (B122985) and methyl 2-nitro-5-chlorobenzoic acid. wikipedia.org

Data Table for this compound

| Property | Value | Source(s) |

| CAS Number | 70995-08-3 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₂H₉NO₄ | chemicalbook.comnih.govlgcstandards.com |

| Molecular Weight | 231.20 g/mol | nih.govlgcstandards.com |

| IUPAC Name | This compound | nih.govlgcstandards.com |

| Appearance | Pale Yellow to Light Yellow Solid | chemicalbook.com |

| Melting Point | 63°C | chemicalbook.comchemblink.com |

| Solubility | Practically insoluble in water (0.028 g/L at 25°C) | chemblink.com |

| Storage Temperature | -20°C | chemicalbook.comlgcstandards.com |

Enzymatic Interaction Mechanisms and Structure Activity Relationships Fundamental Chemical Interactions

Studies on Related Phenoxyphenol Enzyme Inhibitors

The phenoxyphenol scaffold is a core component in numerous molecules that have been investigated as enzyme inhibitors across different therapeutic areas. Research into these related compounds provides a framework for understanding the potential enzymatic targets of 4-Nitro-2-phenoxyphenol.

One of the most well-studied phenoxyphenol inhibitors is triclosan (B1682465), which targets the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FasII). chemrxiv.orgnih.gov Specifically, triclosan is a potent, slow, tight-binding inhibitor of the FabI ENR from Escherichia coli. nih.gov The diaryl ether structure is a common scaffold for ENR inhibitors. chemrxiv.org

Derivatives of the phenoxyphenol structure have been explored as inhibitors for a range of other enzymes:

Human Aldose Reductase (hALR2): Polybrominated diphenyl ethers, which are structurally analogous to phenoxyphenols, have been identified as inhibitors of hALR2, an enzyme implicated in diabetic complications. uah.es

Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH): These serine hydrolases are involved in inflammatory processes. tandfonline.com Certain 1-heteroaryl-3-phenoxypropan-2-ones have been shown to be potent inhibitors of both enzymes. tandfonline.comtandfonline.com

Androgen Receptor (AR): A series of 4-phenoxyphenol (B1666991) derivatives have been synthesized and evaluated as androgen receptor antagonists, which are important in the treatment of prostate cancer. nih.gov These compounds represent a novel class of nonsteroidal AR antagonists. nih.gov

11β-Hydroxylase (CYP11B1): Modifications of a related structure led to the identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising inhibitor of both human and rat CYP11B1, an enzyme involved in Cushing's syndrome. nih.gov

Nitroreductases (NRs): The nitro group on this compound makes it a potential substrate for nitroreductases. mdpi.com These flavin-dependent enzymes are capable of reducing nitro compounds. rug.nl An enzymatic cascade using a nitroreductase from Pseudomonas pseudoalcaligenes has been used to convert 4-nitrobiphenyl (B1678912) ether into 2-amino-5-phenoxyphenol (B14665011), a structurally similar compound. rug.nl

Molecular Basis of Ligand-Enzyme Binding

The binding of a ligand like this compound to an enzyme is a complex process governed by specific molecular interactions. The molecule's structure allows it to fit into enzyme active sites, where non-covalent forces stabilize the complex.

Studies on related phenoxyphenol inhibitors reveal key aspects of this binding. For triclosan's inhibition of FabI, the process is highly specific. Triclosan preferentially interacts with the E-NAD⁺ form of the enzyme, indicating that the presence of the oxidized cofactor is crucial for high-affinity binding. nih.gov The removal of chlorine atoms from the triclosan structure dramatically reduces its affinity for FabI and eliminates its preference for the E-NAD⁺ complex. nih.gov This suggests that the substituents on the phenoxy rings are critical for establishing the specific interactions that lead to potent inhibition. Further analysis suggests that the interaction between the substituent on one of the phenyl rings (ring A) and the amino acid residue F203 is a major factor governing the binding affinity. nih.gov

The molecular basis of ligand binding extends beyond the primary active site. Studies on β-adrenergic receptors have shown the presence of secondary binding sites in the extracellular domains where ligands can be transiently held by electrostatic and van der Waals interactions before they reach the main binding pocket. plos.org For phenoxyphenol derivatives, hydrophobic and packing effects are also major contributing factors to the stability of the ligand-enzyme complex. mdpi.com

The nitroaromatic group present in this compound introduces another layer of interaction. Nitroreductases catalyze the reduction of such groups in a series of two-electron steps. mdpi.com The process typically involves reduction of the nitro group to a nitroso intermediate and then to a hydroxylamine (B1172632), which can be further reduced to an amine. mdpi.com The efficiency of this reduction is influenced by electron-withdrawing substituents on the aromatic ring. mdpi.com

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. By systematically modifying parts of a molecule, researchers can identify which functional groups are essential for its function. For phenoxyphenol derivatives, extensive SAR studies have been conducted.

Inhibition of FabI by Triclosan Analogues: A study on analogues of the FabI inhibitor triclosan provided a clear demonstration of SAR. The removal and substitution of chlorine atoms on the phenoxyphenol scaffold had a profound impact on inhibitory activity. The parent compound, 2-phenoxyphenol (B1197348), which lacks any chlorine atoms, was 70,000-fold less potent than triclosan. nih.gov This highlights the critical role of the halogen substituents in binding to the enzyme.

Data sourced from a study on triclosan analogues and their inhibition of E. coli FabI. K₁ and K₂ represent the dissociation constants for the inhibitor binding to the E-NAD⁺ and E-NADH forms of the enzyme, respectively.

Inhibition of Human Aldose Reductase (hALR2) by Diphenyl Ether Analogues: SAR studies on a series of polyhalogenated diphenyl ethers, related to phenoxyphenols, revealed the importance of both hydroxyl groups and specific bromine atom positioning for inhibitory activity against hALR2. uah.es The lead compound, a polybrominated diphenyl ether from a marine sponge, showed activity comparable to the known inhibitor Sorbinil. uah.es

The results demonstrated that synthetic analogues could achieve significantly greater potency than the original natural product, with analogue 16 being 17-fold more potent than Sorbinil in a cell-based assay. uah.es

These examples underscore a common principle in medicinal chemistry: small structural modifications to a parent scaffold can lead to dramatic changes in biological activity, potency, and selectivity. The phenoxyphenol framework serves as a versatile starting point for the design of targeted enzyme inhibitors.

Future Research Directions

Elucidation of Complex Environmental Transformation Pathways

While it is known that nitrophenols can enter the environment through industrial manufacturing and processing, the specific and complex transformation pathways of 4-Nitro-2-phenoxyphenol remain an area requiring further detailed investigation. llojibwe.org Most nitrophenols are susceptible to breakdown in surface water, but their persistence can increase in deep soil and groundwater. llojibwe.org

Future research will likely focus on delineating the complete biotic and abiotic degradation pathways of this compound. This includes identifying the full spectrum of intermediate products and understanding the kinetics of these transformations under various environmental conditions. For instance, studies on similar compounds like 4-nitrophenol (B140041) (PNP) have shown that microbial degradation can proceed through different intermediates, such as 4-nitrocatechol (B145892) (4-NC) and 1,2,4-benzenetriol (B23740) (BT). nih.gov Similar detailed studies are needed for this compound to create a comprehensive environmental risk profile.

Furthermore, the role of photocatalysis in its degradation is a promising avenue. Studies on related nitrophenols have demonstrated effective degradation using photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV light. researchgate.netlidsen.comjetir.org Future work could explore the efficiency of various photocatalytic systems, including novel nanocomposites, for the complete mineralization of this compound, aiming to develop effective remediation technologies. lidsen.com The influence of factors such as pH and the presence of other organic compounds on these degradation pathways will be crucial to understand its real-world environmental fate. researchgate.netbioline.org.br

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted diphenyl ethers like this compound has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions, including high temperatures and the use of copper catalysts. wikipedia.orgorganic-chemistry.org A significant direction for future research is the development of greener, more efficient, and sustainable synthetic methods.

This includes the exploration of transition-metal-free coupling reactions and the use of more environmentally benign solvents and reagents. researchgate.net Research into enzymatic synthesis, for example using lipases, is gaining traction for producing polyesters and could be adapted for the synthesis of specific diphenyl ether compounds, potentially reducing waste and energy consumption. nih.gov The development of catalytic systems that operate under milder conditions with higher selectivity will be a key focus. sci-hub.sersc.org This not only improves the environmental footprint of the synthesis but also can lead to higher purity products with fewer byproducts. google.com

Moreover, advancements in flow chemistry could offer continuous, scalable, and safer production methods for this compound and its derivatives. The precise control over reaction parameters in flow reactors can lead to improved yields and reduced reaction times compared to traditional batch processes.

Advanced Computational Modeling for Structure and Reactivity Prediction

Computational chemistry offers powerful tools to predict the structure, properties, and reactivity of molecules like this compound, providing insights that can guide experimental work. rjpn.orgasianpubs.org Density Functional Theory (DFT) has been successfully used to study the geometry, electronic structure, and reactivity of related nitrophenols and phenoxyphenols. rjpn.orgacs.org

Future computational studies are expected to employ more advanced methods to provide a deeper understanding of this molecule. This includes:

Predicting Reaction Mechanisms: Detailed computational modeling can elucidate the mechanisms of its synthesis and degradation pathways. For example, DFT studies can help understand the photochemical dimerization processes or the steps involved in photocatalytic degradation. researchgate.net

Structure-Property Relationships: By calculating various molecular descriptors, it is possible to predict properties such as solubility, stability, and potential biological activity. rjpn.orgnih.gov This can aid in the design of new derivatives with desired characteristics.

Spectroscopic Analysis: Computational methods can be used to simulate spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of this compound and its transformation products. nih.gov

Reactivity and Stability: Calculations of HOMO-LUMO energy gaps and other quantum chemical parameters can provide insights into the kinetic stability and chemical reactivity of the molecule. rjpn.org Recent advancements in computational protocols, such as those incorporating anharmonic effects, can lead to more accurate predictions of properties like pKa, which is crucial for understanding its behavior in different environments. chemrxiv.org

These computational approaches will accelerate the discovery of new applications and the development of safer and more efficient chemical processes involving this compound.

Exploration of New Material Science Applications

The functional groups present in this compound—the nitro group, the phenolic hydroxyl group, and the diphenyl ether linkage—make it an interesting building block for new materials. nih.gov While its derivatives have been explored as additives in polymers and coatings, there is significant potential for new applications in material science.

Future research could focus on:

Polymer Synthesis: The phenolic and nitro functionalities could be utilized in the synthesis of novel polymers. For instance, the phenolic group can be a site for polymerization or for grafting onto other polymer backbones to impart specific properties. nih.govnih.gov The nitro group could be reduced to an amine, providing a reactive site for further functionalization or for creating polyamides or polyimides.

Functional Materials: Phenolic compounds are known for their antioxidant properties and their ability to form complexes with metals. nih.gov Research could explore the use of this compound or its derivatives in the development of functional materials such as antioxidant coatings, sensors, or materials with specific electronic or optical properties.

Biomaterials: The functionalization of surfaces with phenolic compounds is an emerging area in biomaterials. nih.govresearchgate.net Future studies might investigate the potential of this compound derivatives for surface modification of biomaterials to enhance biocompatibility or to introduce specific functionalities.

The exploration of these new applications will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.